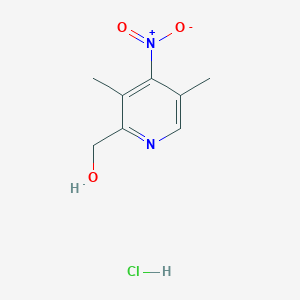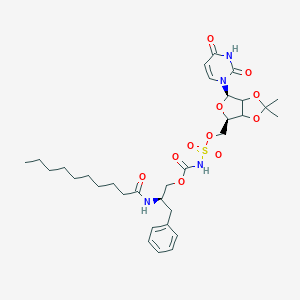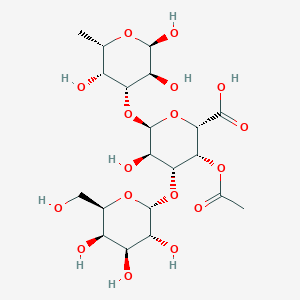![molecular formula C7H8O2S B118826 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 155861-77-1](/img/structure/B118826.png)
3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine
描述
3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine, also known as 3,4-Propylenedioxythiophene, is a compound with the molecular formula C7H8O2S . It has a molecular weight of 156.20 g/mol . The compound is also known by other synonyms such as 2H,3H,4H-THIENO[3,4-B][1,4]DIOXEPINE and MFCD08276807 .
Molecular Structure Analysis
The IUPAC name for 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine is 3,4-dihydro-2 H -thieno [3,4-b] [1,4]dioxepine . The InChI string is InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7科学研究应用
Application in Dye-Sensitized Solar Cells
- Summary of the Application : The compound “3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine” is used in the creation of poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine)/platinum composite films (PProDOT-Bz2/Pt). These films are used as counter electrodes (CEs) in dye-sensitized solar cells (DSSCs) .
- Methods of Application or Experimental Procedures : The composite films are prepared on fluorine-doped tin oxide (FTO) glass by radio frequency (RF) sputtering to deposit platinum (Pt) for 30 seconds. Afterwards, PProDOT-Bz2 is deposited on the Pt–FTO glass via electrochemical polymerization .
- Results or Outcomes : The DSSCs with 0.05 C/cm2 PProDOT-Bz2-Pt composite films showed an open circuit voltage (Voc) of 0.70 V, a short-circuit current density (Jsc) of 7.27 mA/cm2, and a fill factor (F.F.) of 68.74%. This corresponded to a photovoltaic conversion efficiency (η) of 3.50% under a light intensity of 100 mW/cm2 .
Application in Organic Electrochromic Windows
- Summary of the Application : The compound “3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine” is used in the creation of heat-resistant polymer electrolytes for enhanced organic electrochromic windows .
- Results or Outcomes : The use of this compound in organic electrochromic windows is expected to enhance their heat resistance, which could improve their performance and lifespan .
Application in Supercapacitors
属性
IUPAC Name |
3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7(6)9-3-1/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOOCRQGKGWSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CSC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155861-78-2 | |
| Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155861-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80441654 | |
| Record name | 3,4-Propylenedioxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine | |
CAS RN |
155861-77-1 | |
| Record name | 3,4-Propylenedioxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



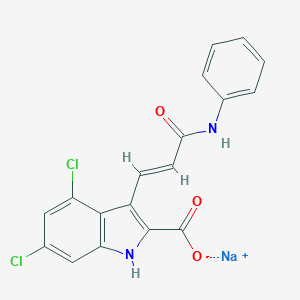
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
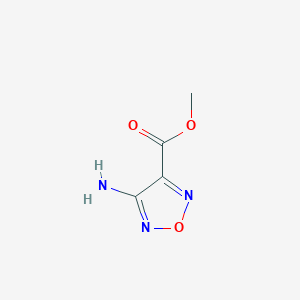

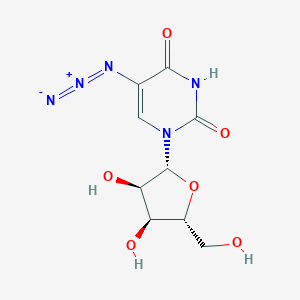
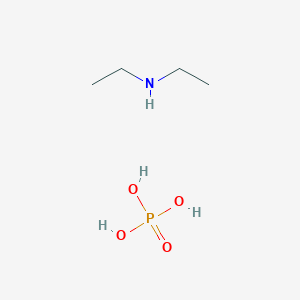
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)
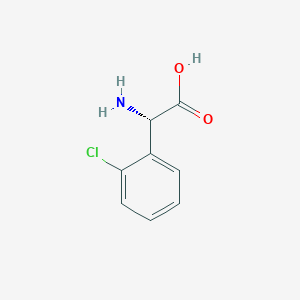

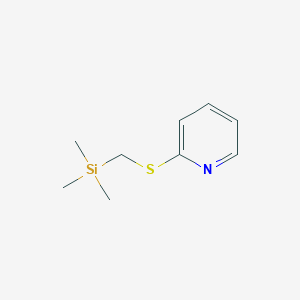
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
